Cas no 89965-74-2 (3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl)-)
3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl)-
- 1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-yn-2-one
- 89965-74-2
- DTXSID70520386
-
- Inchi: 1S/C11H7F3O2/c1-16-9-5-2-8(3-6-9)4-7-10(15)11(12,13)14/h2-3,5-6H,1H3
- InChI Key: HUFRSBIXHLIHTH-UHFFFAOYSA-N
- SMILES: FC(C(C#CC1C=CC(=CC=1)OC)=O)(F)F
Computed Properties
- Exact Mass: 228.03981395g/mol
- Monoisotopic Mass: 228.03981395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019125261-250mg |
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-one |
89965-74-2 | 95% | 250mg |
$401.70 | 2023-08-31 | |
| Alichem | A019125261-1g |
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-one |
89965-74-2 | 95% | 1g |
$1023.75 | 2023-08-31 |
3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl)- Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl)-
Chemical Profile of 3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl) (CAS No. 89965-74-2)
3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl) (CAS No. 89965-74-2) is a fluorinated aromatic ketone that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique structural and electronic properties. This compound belongs to a class of molecules that exhibit a combination of lipophilicity and electronic tunability, making it a promising candidate for various applications ranging from pharmaceuticals to organic electronics.
The molecular structure of 3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl) features a conjugated system consisting of an acetylenic bond and a benzene ring substituted with fluorine and methoxy groups. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule while the methoxy group introduces a polar moiety that can influence its interactions with biological targets. This balance of hydrophobic and hydrophilic regions makes the compound an interesting scaffold for drug design.
In recent years, there has been growing interest in the development of fluorinated heterocycles as pharmacophores due to their ability to modulate metabolic stability and binding affinity. The compound 3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl) fits well within this trend, as its fluorinated backbone can improve bioavailability while the aromatic ring provides a platform for further functionalization. Researchers have been exploring its potential in the design of novel therapeutic agents targeting various diseases.
One of the most compelling aspects of 3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl) is its versatility in synthetic chemistry. The acetylenic bond serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. These reactions allow for the introduction of additional functional groups at specific positions on the aromatic ring, enabling the creation of libraries of derivatives with tailored properties. Such libraries are invaluable in high-throughput screening programs aimed at identifying lead compounds for drug development.
The pharmaceutical industry has been particularly interested in fluorinated ketones due to their potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The compound 3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl) has been investigated as a precursor for more complex molecules that exhibit desirable pharmacological activities. For instance, it has been used in the synthesis of kinase inhibitors and other small-molecule drugs that target specific biological pathways. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, making it a valuable feature in drug design.
Beyond pharmaceutical applications, 3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl) has also shown promise in materials science. Its conjugated system and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The presence of fluorine atoms can influence charge transport properties and improve device performance. Researchers have been exploring its potential as a building block for more complex materials that exhibit enhanced functionality.
The synthesis of 3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl) typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as fluorination and methylation. Advances in catalytic methods have made it possible to perform these transformations more efficiently and under milder conditions.
In conclusion,3-butyn -2-one, CAS No .89965 -74 -2 ,is a multifaceted compound with significant potential in both pharmaceuticals and materials science . Its unique structural features make it an attractive scaffold for drug design ,while its synthetic versatility allows for the creation of diverse libraries . Further research is warranted to fully explore its applications ,particularly in developing novel therapeutic agents and advanced materials .
89965-74-2 (3-Butyn-2-one, 1,1,1-trifluoro-4-(4-methoxyphenyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)